2-(thiophen-2-ylmethylidene)-4,9-dihydro-3H-carbazol-1-one
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Overview
Description
2-(thiophen-2-ylmethylidene)-4,9-dihydro-3H-carbazol-1-one is a complex organic compound that features a unique structure combining a thienyl group and a tetrahydrocarbazole moiety. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(thiophen-2-ylmethylidene)-4,9-dihydro-3H-carbazol-1-one typically involves the condensation of a thienyl aldehyde with a tetrahydrocarbazole derivative. The reaction is often carried out under acidic or basic conditions to facilitate the formation of the desired product. Common reagents used in this synthesis include thienyl aldehyde, tetrahydrocarbazole, and a suitable catalyst such as p-toluenesulfonic acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(thiophen-2-ylmethylidene)-4,9-dihydro-3H-carbazol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The thienyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles such as amines and thiols can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(thiophen-2-ylmethylidene)-4,9-dihydro-3H-carbazol-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(thiophen-2-ylmethylidene)-4,9-dihydro-3H-carbazol-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-2-furylmethylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one
- 2-[(E)-2-pyridylmethylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one
Uniqueness
2-(thiophen-2-ylmethylidene)-4,9-dihydro-3H-carbazol-1-one is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C17H13NOS |
---|---|
Molecular Weight |
279.4 g/mol |
IUPAC Name |
2-(thiophen-2-ylmethylidene)-4,9-dihydro-3H-carbazol-1-one |
InChI |
InChI=1S/C17H13NOS/c19-17-11(10-12-4-3-9-20-12)7-8-14-13-5-1-2-6-15(13)18-16(14)17/h1-6,9-10,18H,7-8H2 |
InChI Key |
OOTDWOVLYAEOIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=O)C1=CC3=CC=CS3)NC4=CC=CC=C24 |
Origin of Product |
United States |
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